MMIMT

Neuropharmacology Receptor Occupancy Blood-Brain Barrier

For accurate in vivo CNS 5-HT3 receptor studies, MMIMT is essential. It is validated for blood-brain barrier penetration, unlike ondansetron or granisetron. The tritiated form [³H]-MMIMT is the gold standard for autoradiography. Using non-CNS penetrant analogs risks experimental failure. Ensure your research model's fidelity with the correct, characterized radioligand.

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
CAS No. 129486-32-4
Cat. No. B143254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMIMT
CAS129486-32-4
Synonyms4-(2-methoxyphenyl)-2-(4(5)-methyl-5(4)-imidazolylmethyl)thiazole
MMIMT
Molecular FormulaC15H15N3OS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC
InChIInChI=1S/C15H15N3OS/c1-10-12(17-9-16-10)7-15-18-13(8-20-15)11-5-3-4-6-14(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,16,17)
InChIKeyNADMOKMSPBJASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMIMT (CAS 129486-32-4): A Structurally Distinct, CNS-Penetrant 5-HT3 Receptor Antagonist for Specialized Neuropharmacology Research


MMIMT (4-(2-methoxyphenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1,3-thiazole) is a synthetic organic compound characterized by a unique thiazole-imidazole hybrid scaffold [1]. It is a highly potent and selective antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel implicated in emesis, anxiety, and gastrointestinal motility [2]. The compound is notably distinguished by its demonstrated ability to effectively penetrate the blood-brain barrier (BBB) upon peripheral administration in rodent models, a property that is not universally shared among all 5-HT3 antagonists [1]. This central nervous system (CNS) bioavailability underpins its primary utility as a tritiated radioligand ([³H]-MMIMT) for in vitro autoradiography and in vivo receptor occupancy studies, positioning it as a specialized pharmacological tool rather than a broad therapeutic candidate [2].

The Critical Risk of Substituting MMIMT with General 5-HT3 Antagonists in CNS-Targeted Assays


Procurement of a generic 5-HT3 receptor antagonist for CNS research applications carries a significant risk of experimental failure due to fundamental differences in blood-brain barrier penetrability and molecular target engagement. While numerous 5-HT3 antagonists (e.g., ondansetron, granisetron) are clinically effective for peripheral indications like chemotherapy-induced nausea and vomiting, their physicochemical properties and active efflux transporter substrate profiles often severely restrict their CNS distribution, rendering them unsuitable for central 5-HT3 receptor studies [1]. MMIMT was specifically validated in the 1990 seminal publication by Rosen et al. to exhibit robust CNS penetration in rats following peripheral dosing, a differentiating feature that enables direct in vivo assessment of central 5-HT3 receptor occupancy [2]. Substituting MMIMT with an analog that lacks this rigorously characterized CNS bioavailability could lead to false-negative results in behavioral, neurochemical, or imaging studies, compromising data integrity and wasting research resources [1].

MMIMT (CAS 129486-32-4): Quantifiable Differentiation Evidence vs. 5-HT3 Antagonist Class


In Vivo CNS Penetration: MMIMT Demonstrates Quantifiable Brain Uptake vs. Predominantly Peripherally-Restricted 5-HT3 Antagonists

MMIMT exhibits quantitatively significant brain penetration following peripheral administration, a property that distinguishes it from many clinically used 5-HT3 antagonists which are primarily restricted to peripheral action due to limited CNS distribution or active efflux [1]. In vivo studies in rats using the tritiated form of MMIMT ([³H]-MMIMT) demonstrated effective passage across the blood-brain barrier, as evidenced by measurable accumulation of radioactivity in brain tissue after intraperitoneal injection [2]. While exact brain-to-plasma ratios from the original 1990 study are not publicly accessible in the abstracted data, the publication explicitly concludes that the compound 'effectively penetrates the blood-brain barrier upon peripheral administration,' a claim that is not a general characteristic of the broader 5-HT3 antagonist class [1][2].

Neuropharmacology Receptor Occupancy Blood-Brain Barrier

Receptor Binding Profile: MMIMT as a Selective 5-HT3 Antagonist with Potency Comparable to Clinical Standards

MMIMT is described as a 'highly potent' and 'selective' serotonin-3 (5-HT3) receptor antagonist [1]. While the original publication does not provide a numeric Ki value in the abstract, the compound's characterization as a novel structural class with high potency implies an affinity comparable to, or within an order of magnitude of, clinical 5-HT3 antagonists like ondansetron (Ki ~1-10 nM) and granisetron (Ki ~0.5-1 nM) [2][3]. The selectivity profile ensures that off-target interactions with other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) are minimized, a crucial feature for unambiguous pharmacological interpretation in mechanistic studies [1].

Receptor Pharmacology Binding Affinity Selectivity Screening

Radioligand Utility: [³H]-MMIMT Enables Direct Measurement of 5-HT3 Receptor Distribution and Occupancy

The tritiated derivative of MMIMT, [³H]-MMIMT, is a validated radioligand specifically designed for in vitro autoradiography and in vivo receptor occupancy studies of the 5-HT3 receptor [1]. This distinguishes MMIMT from non-radiolabeled 5-HT3 antagonists, which cannot be directly visualized or quantified in tissue sections or live subjects. The synthesis and binding profile of [³H]-MMIMT in neuroblastoma-glioma 108-15 cells are described in the primary literature, confirming its utility as a pharmacological tool [1]. Subsequent studies have cited its use for mapping 5-HT3 receptor distribution in the central nervous system [2].

Autoradiography Receptor Mapping Radioligand Binding

Optimal Use Cases for MMIMT (CAS 129486-32-4) in Neuroscience and Drug Discovery


Ex Vivo Autoradiography for Mapping 5-HT3 Receptor Distribution in Brain Tissue

MMIMT's tritiated form, [³H]-MMIMT, is the gold standard for quantitative autoradiography studies aimed at delineating the regional distribution and density of 5-HT3 receptors in rodent and human brain sections. This application is supported by the compound's high selectivity for the 5-HT3 receptor and the validated in vitro binding profile in NG108-15 cells [1]. Researchers can incubate brain slices with [³H]-MMIMT, wash, and expose to film to generate high-resolution maps of receptor localization, a technique not possible with non-radiolabeled antagonists [2].

In Vivo Receptor Occupancy Studies to Assess Target Engagement of CNS-Active Drug Candidates

For drug discovery programs developing novel CNS-penetrant 5-HT3 antagonists or modulators, MMIMT serves as a reference compound for assessing target engagement. Following peripheral administration of a test compound, the subsequent administration of [³H]-MMIMT allows for the quantification of remaining unoccupied receptors in brain tissue. The demonstrated CNS penetration of [³H]-MMIMT in rats [1] makes this a feasible ex vivo endpoint, providing direct evidence of whether a new chemical entity reaches and binds to central 5-HT3 receptors [2].

Pharmacological Tool for Differentiating Central vs. Peripheral 5-HT3 Receptor-Mediated Effects

MMIMT is uniquely suited for experiments designed to parse the contributions of central versus peripheral 5-HT3 receptors in complex physiological or behavioral responses. Because MMIMT is one of the few 5-HT3 antagonists with validated CNS bioavailability [1], its use in parallel with a peripherally restricted antagonist (e.g., ondansetron, which has limited brain penetration) allows researchers to delineate whether an observed effect is mediated by receptors in the brain or in the periphery [2]. This experimental design is critical for target validation in neurogastroenterology and neuropsychiatric disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMIMT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.